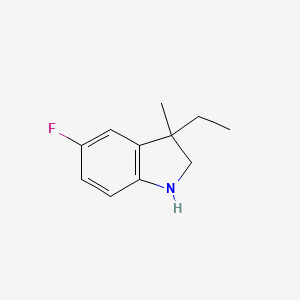

3-Ethyl-5-fluoro-3-methyl-2,3-dihydro-1H-indole

CAS No.:

Cat. No.: VC17698801

Molecular Formula: C11H14FN

Molecular Weight: 179.23 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C11H14FN |

|---|---|

| Molecular Weight | 179.23 g/mol |

| IUPAC Name | 3-ethyl-5-fluoro-3-methyl-1,2-dihydroindole |

| Standard InChI | InChI=1S/C11H14FN/c1-3-11(2)7-13-10-5-4-8(12)6-9(10)11/h4-6,13H,3,7H2,1-2H3 |

| Standard InChI Key | VWPWNFLMIWTSSJ-UHFFFAOYSA-N |

| Canonical SMILES | CCC1(CNC2=C1C=C(C=C2)F)C |

Introduction

Chemical Identity and Structural Characteristics

Molecular Architecture

The IUPAC name 3-ethyl-5-fluoro-3-methyl-1,2-dihydroindole reflects the compound’s core indoline structure (a partially saturated indole) with substituents at strategic positions. Key structural elements include:

| Property | Value/Description |

|---|---|

| Molecular Formula | C₁₁H₁₄FN |

| Molecular Weight | 179.23 g/mol |

| SMILES | CCC1(CNC2=C1C=C(C=C2)F)C |

| InChIKey | VWPWNFLMIWTSSJ-UHFFFAOYSA-N |

| Aromatic System | Benzene fused to a reduced pyrrole ring |

| Substituents | 3-ethyl, 3-methyl, 5-fluoro |

The fluorine atom at the 5-position introduces electronegativity, potentially enhancing binding affinity to biological targets through dipole interactions or hydrogen bonding. The ethyl and methyl groups at the 3-position contribute to steric bulk, which may influence metabolic stability and membrane permeability.

Synthesis and Chemical Reactivity

Reactivity Profile

The compound participates in reactions typical of indoles and amines:

-

Electrophilic Substitution: Fluorine directs incoming electrophiles to the 4- and 6-positions of the benzene ring.

-

Oxidation: The dihydropyrrole ring is susceptible to oxidation, forming fully aromatic indoles under strong oxidizing conditions.

-

N-Functionalization: The NH group undergoes alkylation or acylation to produce derivatives with modified pharmacokinetic properties .

Biological Activities and Mechanistic Insights

Mechanism of Action

The compound’s mechanism may involve:

-

SERT Binding: The indoline core mimics the tryptamine scaffold of serotonin, enabling competitive inhibition of reuptake .

-

Receptor Modulation: Fluorine’s electronegativity stabilizes interactions with polar residues in receptor binding pockets.

-

Metabolic Resistance: Methyl and ethyl groups shield the molecule from cytochrome P450-mediated oxidation, prolonging half-life.

Applications and Comparative Analysis

Therapeutic Applications

| Application | Rationale | Challenges |

|---|---|---|

| Antidepressants | Structural similarity to SSRIs | Selectivity over other targets |

| Antibacterial Agents | Enhanced membrane permeability | Toxicity profiling |

| Neuroprotective Agents | Modulation of oxidative stress pathways | Blood-brain barrier penetration |

Comparison with Analogues

| Compound | Structure | Key Differentiator |

|---|---|---|

| Fluoxetine | Trifluoromethyl group | Marketed SSRI |

| 5-Fluoroindole | Lacks aliphatic substituents | Lower metabolic stability |

| 3-Ethyl-5-fluoroindoline | Hybrid aromatic-aliphatic system | Improved pharmacokinetics |

Future Research Directions

-

In Vivo Efficacy Studies: Evaluate antidepressant and antimicrobial activity in animal models.

-

ADMET Profiling: Assess absorption, distribution, metabolism, excretion, and toxicity.

-

Structural Optimization: Explore substituent effects at the 1- and 2-positions of the indoline ring.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume